molecular formula C21H22O11 B12393329 5,7-dihydroxy-2-[1-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexa-2,5-dien-1-yl]chromen-4-one

5,7-dihydroxy-2-[1-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexa-2,5-dien-1-yl]chromen-4-one

Cat. No.: B12393329
M. Wt: 450.4 g/mol
InChI Key: JSUSPSWATHLLME-XGYOFUELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a flavonoid glycoside characterized by a chromen-4-one core with hydroxyl groups at positions 5 and 6. The 2-position is substituted with a cyclohexa-2,5-dien-1-yl group bearing a hydroxy moiety and a β-D-glucopyranosyl unit via an ether linkage. The glucosyl group [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] contributes to its hydrophilicity and molecular complexity. This structure is distinct from simpler flavonoids due to the cyclohexadienyl substitution, which may influence its stereoelectronic properties and biological interactions .

Properties

Molecular Formula

C21H22O11

Molecular Weight

450.4 g/mol

IUPAC Name

5,7-dihydroxy-2-[1-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexa-2,5-dien-1-yl]chromen-4-one

InChI

InChI=1S/C21H22O11/c22-8-14-17(26)18(27)19(28)20(32-14)30-10-1-3-21(29,4-2-10)15-7-12(25)16-11(24)5-9(23)6-13(16)31-15/h1-7,10,14,17-20,22-24,26-29H,8H2/t10?,14-,17-,18+,19-,20-,21?/m1/s1

InChI Key

JSUSPSWATHLLME-XGYOFUELSA-N

Isomeric SMILES

C1=CC(C=CC1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C3=CC(=O)C4=C(C=C(C=C4O3)O)O)O

Canonical SMILES

C1=CC(C=CC1OC2C(C(C(C(O2)CO)O)O)O)(C3=CC(=O)C4=C(C=C(C=C4O3)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dihydroxy-2-[1-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexa-2,5-dien-1-yl]chromen-4-one typically involves several steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2-hydroxyacetophenone and various substituted benzaldehydes.

    Condensation Reaction: The initial step involves a condensation reaction between 2-hydroxyacetophenone and a substituted benzaldehyde in the presence of a base, such as sodium hydroxide, to form a chalcone intermediate.

    Cyclization: The chalcone intermediate undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the chromen-4-one core structure.

    Hydroxylation: The hydroxyl groups are introduced through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

    Glycosylation: The final step involves glycosylation, where the hydroxyl groups are protected and then reacted with a glycosyl donor, such as a protected glucose derivative, in the presence of a catalyst like silver carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one core to dihydro derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are used.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound exhibits significant antioxidant activity, which helps in scavenging free radicals and protecting cells from oxidative stress. It also shows anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Medicine

In medicine, the compound is studied for its potential anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, its antioxidant and anti-inflammatory properties make it a candidate for treating chronic diseases such as cardiovascular diseases and neurodegenerative disorders.

Industry

Industrially, the compound is used in the formulation of dietary supplements and functional foods due to its health-promoting properties. It is also explored for use in cosmetics for its antioxidant and anti-aging effects.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals by donating hydrogen atoms from its hydroxyl groups, thereby neutralizing reactive oxygen species.

    Anti-inflammatory Activity: It inhibits the activation of nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and inhibiting the PI3K/Akt signaling pathway.

Comparison with Similar Compounds

Structural Comparison
Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Reference IDs
Target Compound 5,7-dihydroxy-2-(cyclohexadienyl-glucoside)chromen-4-one C₂₂H₂₂O₁₂ ~448–594
Astragalin (5,7-dihydroxy-2-(4-hydroxyphenyl)-3-glucoside) Phenyl group at C2; glucosyl at C3 C₂₁H₂₀O₁₁ 448.382
Isovitexin (6-C-glucoside of apigenin) Glucosyl at C6; phenyl at C2 C₂₁H₂₀O₁₀ 432.370
5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-bis-glucoside Bis-glucosylation at C6 and C8 C₃₃H₄₀O₂₀ 594.525
2-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-4H-chromen-4-one Methoxy groups at C3' and C4' of phenyl C₁₇H₁₄O₆ 314.290

Key Structural Differences :

  • The target compound uniquely substitutes a cyclohexadienyl-glucoside group at C2, contrasting with phenyl (Astragalin) or C6/C8 glycosylation (Isovitexin, D20) .
  • Methoxylation (e.g., 2-(3,4-dimethoxyphenyl)) reduces polarity compared to hydroxylated analogs .
Physicochemical Properties
Property Target Compound Astragalin Isovitexin 2-(3,4-Dimethoxyphenyl) Derivative
H-Bond Donors ~8 (OH groups) 7 6 3
H-Bond Acceptors ~12 (O atoms) 11 10 6
LogP (Predicted) -1.5 to 0.2 (hydrophilic) -0.8 -0.3 2.1
Solubility High in polar solvents Moderate Moderate Low

Notes:

  • Glycosylation increases molecular weight and hydrophilicity, enhancing water solubility .
  • Methoxylation improves lipophilicity, favoring membrane permeability .

Key Insights :

  • Substitution patterns dictate target specificity: C2 cyclohexadienyl may sterically hinder binding to enzymes like acetylcholinesterase compared to phenyl groups .
  • Glycosylation at C3 (Astragalin) vs. C6 (Isovitexin) alters bioavailability and metabolic stability .

Biological Activity

5,7-Dihydroxy-2-[1-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexa-2,5-dien-1-yl]chromen-4-one is a complex flavonoid compound known for its diverse biological activities. This article explores its biological properties through various studies and data.

Chemical Structure

The compound's structure includes multiple hydroxyl groups and a chromenone backbone, contributing to its biological activity. Below is a simplified representation of its chemical structure:

C21H20O11\text{C}_{21}\text{H}_{20}\text{O}_{11}

Physical Properties

PropertyValue
Molecular Weight448.38 g/mol
Melting Point182–184 °C
Density1.74 g/cm³
SolubilitySoluble in ethanol

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have shown that it effectively scavenges free radicals and reduces oxidative stress in cellular models. For instance, a study demonstrated that the compound reduced malondialdehyde (MDA) levels while increasing superoxide dismutase (SOD) activity in liver cells exposed to oxidative stress .

Anti-inflammatory Effects

The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell lines. A notable study found that it reduced the expression of COX-2 and iNOS in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Anticancer Properties

Several studies have investigated the anticancer effects of this flavonoid. In one study, it was found to induce apoptosis in breast cancer cells through the activation of caspase pathways. The compound also inhibited cell proliferation by modulating cell cycle regulators such as cyclin D1 and p21 .

Neuroprotective Effects

Emerging evidence suggests neuroprotective properties of this compound against neurodegenerative diseases. In animal models of Alzheimer’s disease, it improved cognitive functions and reduced amyloid-beta plaque accumulation .

Case Study 1: Antioxidant Activity in Diabetic Rats

A study involving diabetic rats treated with this compound showed a significant decrease in blood glucose levels and improvement in insulin sensitivity. The treatment group exhibited lower oxidative stress markers compared to the control group .

Case Study 2: Anti-inflammatory Response in Arthritis Models

In a model of rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and pain. Histological analysis revealed reduced infiltration of inflammatory cells and joint destruction .

Q & A

Q. How is the structure of this flavonoid glycoside elucidated in academic research?

Structural elucidation combines NMR spectroscopy (1H, 13C, 2D-COSY, HSQC) to assign proton and carbon signals, particularly for the glycosidic linkage and cyclohexadienyl moiety. Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. X-ray crystallography (e.g., single-crystal studies at 150–300 K) resolves stereochemistry, as demonstrated for analogous flavonoids in crystallographic reports . Polarimetry and CD spectroscopy may further validate chiral centers in the glycoside .

Q. What are common synthetic routes for this compound?

Synthesis typically involves glycosylation of the flavonoid aglycone (5,7-dihydroxyflavone core) using a protected glucose derivative (e.g., peracetylated glucose). The Koenigs-Knorr reaction with silver oxide or BF3·Et2O as a catalyst is employed to attach the sugar moiety to the hydroxyl group at position 4 of the cyclohexadienyl ring. Deprotection under mild acidic or basic conditions yields the final product. Regioselectivity challenges require careful protecting group strategies .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during glycosylation?

Q. What methodologies resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

Discrepancies often arise from assay conditions (e.g., pH, solvent polarity, or radical sources). To standardize results:

  • Use cell-free assays (e.g., DPPH or ORAC) with controlled buffer systems.
  • Validate findings in cellular models (e.g., HepG2 or RAW264.7 cells) under physiological redox conditions.
  • Compare structure-activity relationships (SAR) with analogs to isolate the impact of the glycosidic group . Contradictory pro-oxidant effects may stem from metal ion interactions, requiring ICP-MS to quantify trace metal contamination .

Q. How can the compound’s stability under physiological conditions be assessed?

  • pH-dependent stability : Incubate the compound in simulated gastric (pH 1.2–3) and intestinal (pH 6.8–7.4) fluids, followed by HPLC-UV or LC-MS quantification of degradation products.
  • Thermal stability : Use DSC/TGA to monitor decomposition temperatures and identify labile groups (e.g., glycosidic bonds) .
  • Light sensitivity : Conduct accelerated stability studies under UV/visible light with controlled humidity .

Q. What advanced methods evaluate the glycosidic group’s impact on bioavailability?

  • Caco-2 cell monolayers assess intestinal permeability. Low GI absorption (predicted log P ~−0.87) suggests poor passive diffusion, necessitating prodrug strategies or nanoparticle encapsulation .
  • Pharmacokinetic studies in rodents : Measure plasma concentration-time profiles via LC-MS/MS after oral/intravenous administration. The compound’s high molecular weight (580.53 g/mol) and polarity may limit bioavailability, as seen in similar flavonoid glycosides .
  • Molecular docking with transporters (e.g., OATP1C1) identifies potential uptake mechanisms .

Data Gaps and Future Directions

  • Ecological impact : Limited data on biodegradability and toxicity (e.g., LC50 for aquatic organisms) require OECD 301/302 guideline testing .
  • In vivo bioactivity : Most studies focus on in vitro assays; knockout mouse models could clarify mechanisms in oxidative stress or inflammation pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.